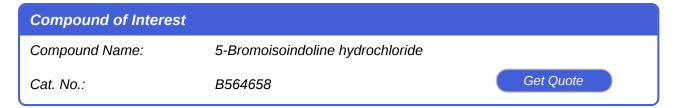


# Technical Guide: 5-Bromoisoindoline Hydrochloride (CAS No. 919346-89-7)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromoisoindoline hydrochloride**, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, synthesis, and its application in the development of novel therapeutics targeting diverse signaling pathways.

## **Core Properties of 5-Bromoisoindoline Hydrochloride**

**5-Bromoisoindoline hydrochloride** is a heterocyclic building block recognized for its utility in medicinal chemistry. Its core properties are summarized below.



Property	Value	References
CAS Number	919346-89-7	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrCIN	[2][3][4]
Molecular Weight	234.52 g/mol	[1][3][4][5]
Appearance	Pale Red Solid	[4]
Melting Point	>246°C (decomposes)	[4]
Solubility	Slightly soluble in DMSO and Methanol.	[4]
Storage	Room temperature, under an inert atmosphere.	[3][4]

### **Synthesis Protocol**

A common synthetic route to **5-Bromoisoindoline hydrochloride** is detailed below.

## Experimental Protocol: Synthesis of 5-Bromoisoindoline Hydrochloride[4]

- Reaction Setup: In a dry 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a charging funnel, add a solution of BH₃-THF (160 mL) and anhydrous THF (50 mL).
- Addition of Starting Material: Cool the mixture to 0°C. Slowly add a solution of 5-bromo-1H-isoindole-1,3(2H)-dione (8.0 g, 35.4 mmol) in anhydrous THF (100 mL) dropwise to the cooled mixture.
- Reaction: Allow the reaction system to slowly warm to room temperature and then heat to reflux for 16 hours.
- Quenching: After completion, cool the mixture to 0°C and carefully quench the reaction by the addition of methanol. Note: This may cause vigorous foaming.
- Hydrolysis: Add 20-30 mL of 2N HCl and reflux the mixture for 1 hour.



- Work-up: After cooling, make the reaction mixture alkaline with NaOH solution and extract with ethyl acetate. Combine the organic phases, wash sequentially with water and saturated NaCl solution, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Boc Protection (Intermediate Step): Dissolve the crude product in MeOH (150 mL), add Et₃N (12 mL) and di-tert-butyl dicarbonate (13.8 g, 63.23 mmol), and stir at room temperature for 16 hours.
- Purification of Boc-Protected Intermediate: Concentrate the reaction mixture under reduced pressure. Dilute the crude product with CH<sub>2</sub>Cl<sub>2</sub> (200 mL), wash sequentially with water and saturated NaCl solution, and dry over Na<sub>2</sub>SO<sub>4</sub>. Purify the crude product by column chromatography using a hexane solution of 20% ethyl acetate as the eluent to obtain a colorless solid.
- Final Deprotection and Salt Formation: Dissolve the solid in dioxane, add HCl, and stir at room temperature for 10 minutes. Filter the resulting solid and dry to yield 5-bromoisoindoline hydrochloride as a gray solid (3.0 g, 42.8% yield).



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Caption: Synthetic workflow for **5-Bromoisoindoline hydrochloride**.

### **Applications in Drug Discovery**

**5-Bromoisoindoline hydrochloride** serves as a crucial starting material for the synthesis of various classes of therapeutic agents.

### Inhibitors of Deubiquitinating Enzymes (DUBs)

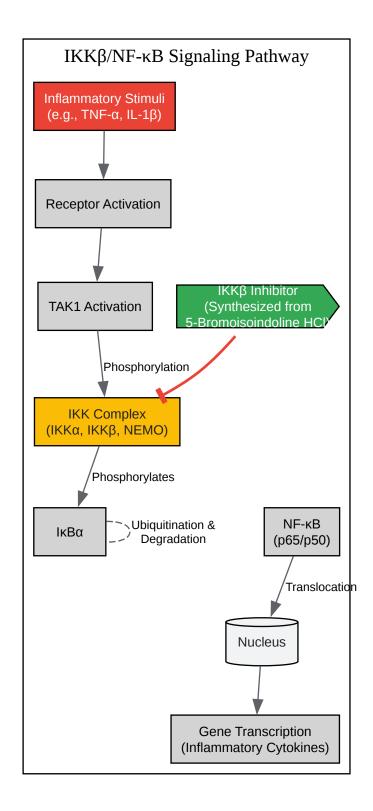


This compound is utilized in the preparation of cyanopyrrolidines, which act as inhibitors of deubiquitinating enzymes (DUBs), a class of enzymes implicated in cancer.[4]

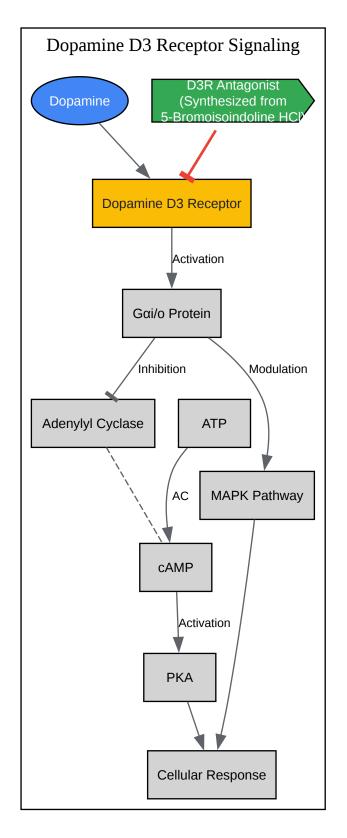
#### **IKKβ Inhibitors**

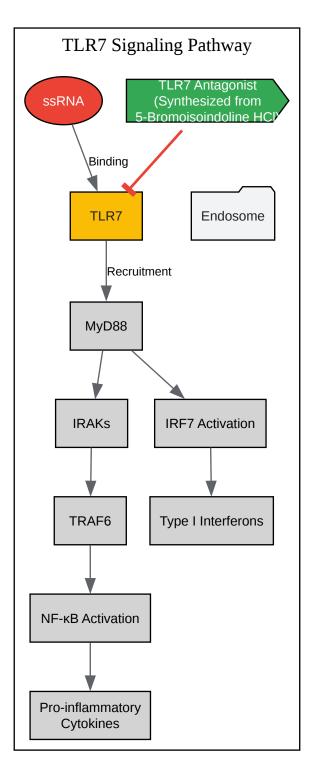
**5-Bromoisoindoline hydrochloride** is a precursor for novel indolecarboxamides that function as inhibitors of IKK $\beta$  (Inhibitor of nuclear factor kappa-B kinase subunit beta).[4] IKK $\beta$  is a key kinase in the NF-kB signaling pathway, which is central to inflammatory responses.











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- To cite this document: BenchChem. [Technical Guide: 5-Bromoisoindoline Hydrochloride (CAS No. 919346-89-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564658#5-bromoisoindoline-hydrochloride-cas-number-and-properties]

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